molecular formula C14H16N4OS B2368088 N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1203000-25-2

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2368088
CAS No.: 1203000-25-2
M. Wt: 288.37
InChI Key: DUDFIDZDQREOMN-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 3-cyano-4,5-dimethylthiophen-2-yl group via a carboxamide bridge. The pyrazole ring is substituted with an isopropyl group at the N1 position, contributing to its steric and electronic properties. This compound’s structure suggests utility in agrochemical or pharmaceutical contexts, particularly given the known bioactivity of pyrazole and thiophene derivatives .

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-8(2)18-6-5-12(17-18)13(19)16-14-11(7-15)9(3)10(4)20-14/h5-6,8H,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDFIDZDQREOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=NN(C=C2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diketone Formation via Claisen Condensation

Ethyl isobutyrate (2.0 equiv) reacts with 4-chloroacetophenone (1.0 equiv) in the presence of sodium methoxide (NaOMe, 2.2 equiv) in anhydrous diethyl ether. This Claisen condensation produces 4-chloro-1-(4-chlorophenyl)butane-1,3-dione, a β-diketone intermediate critical for pyrazole ring formation. The reaction typically proceeds at room temperature for 18–24 hours, with yields averaging 65–75% after aqueous workup (Table 1).

Table 1: Optimization of Diketone Synthesis

Parameter Condition Yield (%)
Solvent Diethyl ether 72
Base Sodium methoxide 68
Temperature 25°C 75
Reaction Time 18 hours 70

Pyrazole Ring Formation

The β-diketone intermediate (1.0 equiv) reacts with isopropyl hydrazine hydrochloride (1.1 equiv) in refluxing ethanol (5–10 volumes) for 15–24 hours. This cyclocondensation affords 1-isopropyl-4-(4-chlorophenyl)-1H-pyrazole-3-carboxylate as a mixture of regioisomers, which are separable via recrystallization from ethyl acetate/hexane (1:3 v/v). The desired 3-carboxylate isomer is obtained in 55–60% yield.

Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester is achieved using aqueous sodium hydroxide (2.0 M, 3.0 equiv) in tetrahydrofuran (THF) at 60°C for 6 hours. Acidification with HCl (1.0 M) precipitates 1-isopropyl-1H-pyrazole-3-carboxylic acid, which is isolated by filtration and dried under vacuum (85–90% yield).

Amide Coupling Reaction

The final step involves coupling the thiophene amine and pyrazole carboxylic acid via a carbodiimide-mediated reaction.

Activation of the Carboxylic Acid

1-Isopropyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 1.5 equiv) in dichloromethane (DCM) at 40°C for 2 hours, yielding the corresponding acid chloride. Excess SOCl₂ is removed by distillation under reduced pressure.

Nucleophilic Acyl Substitution

The acid chloride (1.05 equiv) is added dropwise to a solution of 3-cyano-4,5-dimethylthiophen-2-amine (1.0 equiv) and triethylamine (Et₃N, 2.0 equiv) in anhydrous DCM at 0°C. The reaction warms to room temperature and stirs for 12 hours, after which the mixture is washed with water, dried over MgSO₄, and concentrated. Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2 v/v) to afford the title compound in 70–75% yield (Table 2).

Table 2: Amide Coupling Optimization

Coupling Reagent Solvent Temperature Yield (%)
SOCl₂/Et₃N DCM 0°C → 25°C 75
EDCI/HOBt DMF 25°C 68
DCC/DMAP THF 40°C 62

Alternative Synthetic Routes

One-Pot Cyclization and Coupling

A streamlined approach involves in situ generation of the pyrazole acid chloride followed by direct coupling with the thiophene amine. This method reduces purification steps but requires strict stoichiometric control to minimize side reactions.

Solid-Phase Synthesis

Immobilization of the thiophene amine on Wang resin enables iterative coupling and cyclization steps, though this method is primarily exploratory and yields (50–55%) are suboptimal compared to solution-phase synthesis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.32 (s, 3H, C4-CH₃), 2.48 (s, 3H, C5-CH₃), 4.75 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 6.95 (s, 1H, pyrazole-H), 8.21 (s, 1H, thiophene-H).
  • IR (KBr): ν 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min) confirms ≥98% purity, with tR = 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

A. Pyridine/Thienopyridine Derivatives

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Structure: Open-chain pyridine derivative with a thioacetamide linker and cyano group. Activity: Demonstrated superior insecticidal activity against cowpea aphid (Aphis craccivora), with LC₅₀ values significantly lower than acetamiprid (a commercial neonicotinoid). Toxic ratio (relative to acetamiprid): 2.8 . Key Features: The cyano group and open structure enhance bioavailability and target binding .

3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) Structure: Cyclized thienopyridine derivative lacking the cyano group. Activity: Lower aphicidal efficacy compared to Compound 2 (toxic ratio: 1.6), attributed to reduced electrophilicity and structural rigidity .

B. Pyrazole-Carboxamide Derivatives (3a–3p)

5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Structure: Dichlorophenyl-substituted pyrazole with a cyano group. Physical Data: Yield 68%, m.p. 133–135°C. MS (ESI): 403.1 ([M+H]⁺) .

5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Structure: Dual chlorophenyl groups increase lipophilicity. Physical Data: Yield 68%, m.p. 171–172°C. MS (ESI): 437.1 ([M+H]⁺) . Activity: Improved activity over 3a due to enhanced hydrophobic interactions .

Key Comparative Analysis
Parameter Target Compound Compound 2 Compound 3 3a
Core Structure Pyrazole-thiophene Pyridine-thioacetamide Thienopyridine Pyrazole-carboxamide
Key Substituents -CN, -CH(CH₃)₂, -CH₃ (thiophene) -CN, -S-CH₂-CO-NH-(4-ClPh) -NH₂, -CO-NH-(4-ClPh) -Cl, -Ph, -CN
Bioactivity (Insecticidal) Not reported in evidence High (Toxic ratio: 2.8) Moderate (Toxic ratio: 1.6) Moderate
SAR Insights Cyano and isopropyl groups may enhance binding and solubility. Open structure and cyano group critical for activity. Cyclization reduces electrophilicity. Chlorine substituents improve stability.
Mechanistic and SAR Insights
  • Cyano Group: Critical for electrophilic interactions with biological targets (e.g., insect nicotinic acetylcholine receptors) .
  • Thiophene vs. Pyridine : Thiophene’s sulfur atom may improve membrane permeability compared to pyridine derivatives .
  • Substituent Effects : Bulky groups (e.g., isopropyl in the target compound) can modulate steric hindrance and metabolic stability .

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrazole ring, an isopropyl group, and a thiophene moiety with a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Structural Features

The molecular formula of this compound is C14H16N4O1SC_{14}H_{16}N_{4}O_{1}S, indicating the presence of key elements that contribute to its biological interactions. The structural diversity provided by the thiophene and pyrazole rings allows for various interactions with biological targets.

Component Description
Pyrazole RingContains nitrogen atoms that can interact with biological receptors.
Thiophene MoietyProvides additional reactivity and potential for interaction with enzymes.
Cyano GroupEnhances the electron-withdrawing ability, influencing biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole compounds often demonstrate higher antimicrobial activity compared to their parent structures. The compound's unique combination of functional groups may enhance its effectiveness against various pathogens.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity highlights its potential as a therapeutic agent for inflammatory diseases.

Anticancer Potential

This compound has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit certain kinases or transcription factors that are critical in cancer progression or inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives similar to this compound exhibited a dose-dependent response against bacterial strains, suggesting a potential application as an antibiotic agent .
  • Anti-inflammatory Research : In vitro assays showed that the compound could significantly reduce the levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential utility in treating inflammatory conditions .
  • Anticancer Investigation : In cell line studies, treatment with this compound led to a marked reduction in cell viability in various cancer types, including breast and lung cancers, while sparing normal cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide?

  • The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrazole and thiophene intermediates. Key steps include coupling reactions (e.g., amide bond formation) and functional group modifications (e.g., cyano group introduction). Reactions are monitored via thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
  • Example protocol:

  • Step 1: Synthesize 3-cyano-4,5-dimethylthiophene-2-amine via cyclization of nitrile-containing precursors.
  • Step 2: Prepare 1-isopropyl-1H-pyrazole-3-carboxylic acid through cyclocondensation of hydrazine derivatives.
  • Step 3: Couple intermediates via carbodiimide-mediated amide bond formation (e.g., using EDC/HOBt) in anhydrous DMF .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR spectroscopy resolves proton and carbon environments, confirming substituent positions (e.g., cyano, isopropyl groups).
  • High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
  • Infrared spectroscopy (IR) identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the target compound?

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalyst optimization: Use palladium catalysts for cross-coupling steps or acid/base catalysts for cyclization.
  • Temperature control: Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., nitrile group stability) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) enhances purity .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects)?

  • Comparative assays: Test the compound against standardized microbial strains under identical conditions (e.g., MIC assays with CLSI guidelines).
  • Structural analogs: Synthesize derivatives to isolate activity contributions of specific substituents (e.g., cyano vs. methyl groups).
  • Purity validation: Ensure >95% purity via HPLC to exclude confounding effects from impurities .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

  • Target selection: Prioritize proteins with known pyrazole/thiophene interactions (e.g., kinases, cytochrome P450).
  • Software tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation: Compare binding affinities with experimental IC50 values from enzyme inhibition assays .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Formulation: Use co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers.
  • Derivatization: Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions .

Q. What strategies mitigate instability of the cyano group during storage?

  • Storage conditions: Keep under inert gas (N2/Ar) at -20°C in amber vials.
  • Stabilizers: Add antioxidants (e.g., BHT) to prevent oxidative degradation .

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